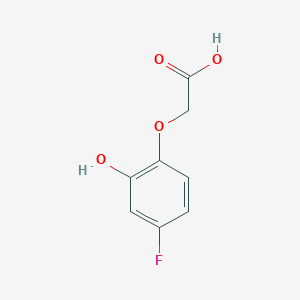

![molecular formula C22H21FN6O2 B2649346 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide CAS No. 1251631-38-5](/img/structure/B2649346.png)

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

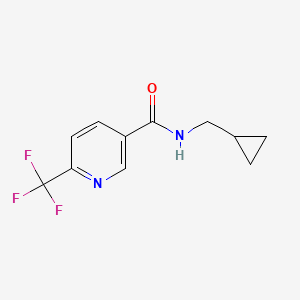

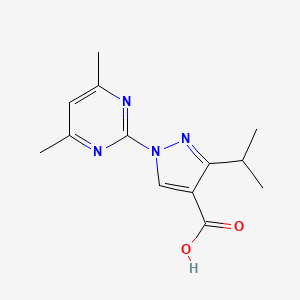

The compound is a derivative of triazolo[4,3-c]pyrimidine, which is a fused ring system combining the structures of triazole and pyrimidine . Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms . They have two isomers, 1,2,3-triazole and 1,2,4-triazole . Pyrimidines are six-membered rings with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

Triazoles can accommodate a broad range of substituents around their core structures, allowing for the construction of diverse novel bioactive molecules . The specific structure of your compound would depend on the positions and nature of its substituents.Chemical Reactions Analysis

Triazoles and their derivatives have been found to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . The specific reactions of your compound would depend on its exact structure and the conditions under which it is used.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Some triazoles have been found to exhibit excellent thermal stability .Wissenschaftliche Forschungsanwendungen

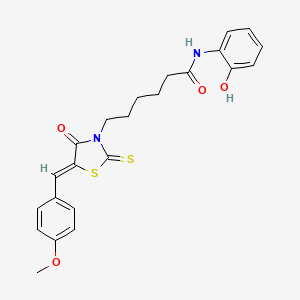

Antimicrobial and Anticancer Applications

Compounds with structural similarities to the given chemical have been synthesized and evaluated for their antimicrobial and anticancer activities. Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates in reactions that afforded substituted pyridine derivatives, with some showing inhibition effects comparable to standard treatments against human breast and liver carcinoma cell lines. Additionally, the antimicrobial activity of these compounds was evaluated, suggesting potential as effective antimicrobial agents with low toxicity (Riyadh, 2011).

Antimalarial Effects

A specific synthesis process led to the creation of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines, which demonstrated antimalarial activity against P. berghei in mice. This highlights a potential application of such compounds in developing new antimalarial drugs (Werbel, Elslager, & Chu, 1973).

Antituberculosis Activity

Derivatives of triazolopyrimidines were synthesized and showed activity as inhibitors of the translocator protein (18 kDa), a target for novel antituberculosis agents. The synthesis of [18F]DPA-714, for example, facilitated in vivo imaging using positron emission tomography, suggesting a role in diagnosing and researching tuberculosis (Dollé et al., 2008).

Insecticidal Properties

New heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the potential use of similar compounds in developing new insecticidal formulations (Fadda et al., 2017).

Antiasthmatic Potential

The synthesis of triazolopyrimidines as potential antiasthma agents was explored through the human basophil histamine release assay. This research suggests that compounds within this chemical class may serve as mediator release inhibitors, offering a new avenue for asthma treatment research (Medwid et al., 1990).

Safety and Hazards

Zukünftige Richtungen

Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . The future directions for your compound would depend on its exact structure and potential applications.

Eigenschaften

IUPAC Name |

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O2/c1-13-4-6-16(7-5-13)25-20(30)12-28-22(31)29-19(27-28)11-15(3)24-21(29)26-17-8-9-18(23)14(2)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBBCOCRJLXCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2649276.png)